molecular formula C15H11BrCl2N2O2 B5753599 N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide

N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide

货号 B5753599
分子量: 402.1 g/mol
InChI 键: HFUFNTNWRZYKNG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide, also known as BDA-410, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

作用机制

N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide is a small molecule inhibitor that targets the protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in regulating cell proliferation, survival, and apoptosis, and its dysregulation has been linked to the development and progression of cancer. N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation.
Biochemical and Physiological Effects:
N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits CK2 activity, induces cell cycle arrest and apoptosis, and suppresses the migration and invasion of cancer cells. In vivo studies have shown that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits tumor growth and metastasis, reduces angiogenesis, and enhances the efficacy of chemotherapy.

实验室实验的优点和局限性

One of the major advantages of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide is its specificity for CK2, which makes it a promising candidate for cancer therapy. However, there are also some limitations to its use in lab experiments. For example, N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide in different types of cancer.

未来方向

There are several future directions for the development of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide as a cancer therapy. One area of research is the identification of biomarkers that can predict the response to N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide treatment in different types of cancer. Another area of research is the development of more potent and selective CK2 inhibitors that can overcome the limitations of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide. Additionally, further studies are needed to investigate the potential of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide in combination with other therapies, such as chemotherapy and immunotherapy.

合成方法

The synthesis of N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide involves several steps, including the reaction of 3-bromobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,4-dichloroaniline to form the intermediate. The intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form the final product, N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide.

科学研究应用

N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been extensively studied in preclinical models for the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. In vitro studies have shown that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide suppresses tumor growth and metastasis in mouse models of breast cancer and lung cancer.

属性

IUPAC Name

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2N2O2/c16-11-3-1-2-10(8-11)15(21)22-20-14(19)7-9-4-5-12(17)13(18)6-9/h1-6,8H,7H2,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUFNTNWRZYKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N'-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。